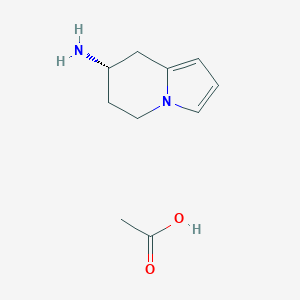

(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

acetic acid;(7S)-5,6,7,8-tetrahydroindolizin-7-amine |

InChI |

InChI=1S/C8H12N2.C2H4O2/c9-7-3-5-10-4-1-2-8(10)6-7;1-2(3)4/h1-2,4,7H,3,5-6,9H2;1H3,(H,3,4)/t7-;/m0./s1 |

InChI Key |

JNAPEOAKDJNNRG-FJXQXJEOSA-N |

Isomeric SMILES |

CC(=O)O.C1CN2C=CC=C2C[C@H]1N |

Canonical SMILES |

CC(=O)O.C1CN2C=CC=C2CC1N |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation via MBH Reaction

The indolizine core is synthesized from functionalized pyridine derivatives. For example, pyridoxine hydrochloride (vitamin B6) is converted to aldehyde 7 via a six-step sequence involving acetal formation and oxidation. The MBH reaction of 7 with methyl acrylate under ultrasound irradiation yields adduct 8 , which undergoes cyclization in acetic anhydride to form indolizine 5 .

Reaction Scheme:

$$

\text{Pyridoxine} \xrightarrow{\text{6 steps}} \text{Aldehyde 7} \xrightarrow{\text{MBH}} \text{Adduct 8} \xrightarrow{\text{Cyclization}} \text{Indolizine 5}

$$

Diastereoselective Hydrogenation

Indolizine 5 undergoes trans-diastereoselective hydrogenation using Rh/Al₂O₃ under H₂ pressure (80 bar, 48 h). Theoretical studies suggest keto–enol tautomerism directs stereochemistry, favoring the (7S)-configured product 6b (30% yield).

Conditions:

- Catalyst: 10% Rh/Al₂O₃

- Solvent: Ethyl acetate

- Pressure: 80 bar H₂

- Time: 48 h

Chiral Pool Strategy Using Amino Acids

Boc-Protected Amino Acid Intermediates

Cyclic enaminones are synthesized from Boc-protected amino acids, which are converted to Weinreb amides and subsequently to ynones. For (7S)-configuration, L-amino acids (e.g., L-alanine) serve as chiral precursors.

Example:

$$

\text{Boc-L-Ala} \xrightarrow{\text{Weinreb amide}} \text{Ynone} \xrightarrow{\text{Cyclization}} \text{Tetrahydroindolizin-7-amine}

$$

Deprotection and Cyclization

Boc-deprotection (HCl/dioxane) followed by cyclization in methanol/K₂CO₃ yields enaminones. The (7S)-stereochemistry is retained via steric control during ring closure.

Reductive Amination of Tetrahydroindolizinones

Ketone Intermediate Synthesis

Tetrahydroindolizin-8-one 6 (from hydrogenation) is converted to the corresponding ketone. Reductive amination with NH₃ and NaBH₃CN introduces the amine group.

Conditions:

- Reagent: NaBH₃CN/NH₃

- Solvent: MeOH

- Temperature: 0°C to RT

Chiral Resolution

Racemic mixtures are resolved via chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution.

Salt Formation with Acetic Acid

The free amine is treated with acetic acid in ethanol to form the acetate salt.

Procedure:

- Amine (1 equiv) + Acetic acid (1.1 equiv) in EtOH

- Stir at RT for 2 h, evaporate, recrystallize

Comparative Analysis of Methods

Challenges and Optimization

- Stereochemical Purity: Rh/Al₂O₃ hydrogenation requires precise control to avoid epimerization.

- Scale-Up: MBH reactions under ultrasound reduce time but need specialized equipment.

- Cost: Rh catalysts are expensive; alternatives like Pd/C or PtO₂ are less effective.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the indolizine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a crucial building block in organic synthesis, particularly in the development of more complex indolizine derivatives. These derivatives are valuable in creating pharmaceuticals and agrochemicals due to their diverse biological activities .

Synthetic Methodologies

- Recent studies have focused on various synthetic strategies for constructing indolizines. Techniques such as cyclization reactions and reductive amination are commonly employed to synthesize (7S)-5,6,7,8-tetrahydroindolizin-7-amine, acetic acid and its derivatives .

Anticancer Properties

- Research indicates that (7S)-5,6,7,8-tetrahydroindolizin-7-amine derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, a library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogs was tested against the HCT-116 colon cancer cell line, revealing potent activity with IC50 values as low as 0.024 μM .

Mechanism of Action

- The mechanism by which these compounds exert their anticancer effects may involve the modulation of specific molecular targets through hydrogen bonding and π-π interactions facilitated by the indolizine ring system .

Other Biological Activities

- Besides anticancer properties, there is ongoing research into the antimicrobial activities of indolizine derivatives. Initial findings suggest potential efficacy against various bacterial strains .

Medicinal Chemistry

Therapeutic Potential

- The compound is being investigated for its potential therapeutic effects beyond cancer treatment. Its structural features allow for interactions with biological macromolecules, making it a candidate for drug development targeting various diseases .

Industrial Applications

Catalysis and Material Development

- In industrial chemistry, (7S)-5,6,7,8-tetrahydroindolizin-7-amine is utilized as a catalyst in specific chemical reactions and in the development of new materials. Its unique properties can enhance reaction efficiency and product yield in synthetic processes .

Data Table: Summary of Research Findings

Case Studies

- Cytotoxicity Screening

- Synthetic Methodologies Review

Mechanism of Action

The mechanism of action of (7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

- Structure : A tetralin derivative with a hydroxyl group at position 2 and an amine at position 5. Stereoisomers (R and S) are documented.

- Key Differences : Unlike the indolizine core in the target compound, this analog features a naphthalene-derived tetralin system. The hydroxyl group enhances polarity but may reduce blood-brain barrier permeability compared to the acetic acid group.

- Relevance : Stereochemistry (R/S) significantly impacts biological activity in similar amines, suggesting the (7S) configuration in the target compound may confer selective receptor interactions .

SR-58611A (Amibegron)

- Structure: Contains a (7S)-5,6,7,8-tetrahydro-2-naphthalenyl core with a chloroaryl-substituted ethanolamine side chain and an ethyl ester.

- However, the target compound’s acetic acid group may improve aqueous solubility and reduce off-target effects.

- Relevance : High purity (≥98%) in similar compounds underscores the importance of synthetic precision for pharmacological efficacy .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic Acid (QE-0795)

- Structure : A pyrrolizine-based analog with an acetic acid group.

- Key Differences : Pyrrolizine and indolizine differ in ring size and heteroatom arrangement, altering conformational flexibility. The target compound’s indolizine core may offer enhanced π-π stacking interactions in receptor binding.

- Relevance : Hydrochloride salt forms (e.g., QA-2960) demonstrate how salt selection can optimize solubility .

Data Table: Structural and Functional Comparison

Biological Activity

(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indolizidine family, characterized by a bicyclic structure that includes a nitrogen atom within the ring system. Its structural formula can be represented as follows:

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of (7S)-5,6,7,8-tetrahydroindolizin-7-amine against various cancer cell lines. Notably:

- Colon Cancer Cell Line (HCT-116) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.39 µM. This indicates that it is effective at low concentrations, making it a candidate for further development in cancer treatment .

- Leukemia Cell Lines : Similar cytotoxic effects were observed in leukemia cell lines, where the compound showed selective activity against these cells .

The precise mechanism through which (7S)-5,6,7,8-tetrahydroindolizin-7-amine exerts its cytotoxic effects remains under investigation. However, it is suggested that the compound may operate through novel pathways that are distinct from conventional chemotherapeutics. The presence of specific substituents on the aromatic rings appears to influence its activity:

- Substituent Effects : Research indicates that more highly substituted northern rings reduce activity while maintaining moderate activity with mono- and di-substituted systems on the southern ring .

Case Study 1: In Vivo Efficacy

A study involving a mouse hollow fiber assay demonstrated that (7S)-5,6,7,8-tetrahydroindolizin-7-amine was effective in vivo against colon cancer models. The findings suggest that this compound not only inhibits tumor growth in vitro but also shows promise in living systems .

Case Study 2: Enantiomeric Studies

An investigation into the enantiomers of related compounds revealed that specific stereochemistry is crucial for biological activity. The (R)-enantiomer exhibited significant cytotoxicity while its (S)-counterpart was largely inactive . This highlights the importance of stereochemistry in drug design and efficacy.

Data Table: Summary of Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| (7S)-5,6,7,8-Tetrahydroindolizin-7-amine | HCT-116 | 0.39 | Significant cytotoxicity observed |

| (R)-enantiomer | HCT-116 | 0.2 | High potency; active form |

| (S)-enantiomer | HCT-116 | >100 | Inactive; no significant effect |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry and structural integrity of (7S)-5,6,7,8-Tetrahydroindolizin-7-amine acetic acid?

- Answer : The stereochemistry and structural integrity can be confirmed using X-ray crystallography to resolve the three-dimensional configuration and NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to verify proton environments and spatial relationships. For example, X-ray analysis of structurally similar 5,6,7,8-tetrahydroquinolin-8-amine derivatives has been used to confirm stereochemical assignments . NIST-standardized databases provide reference spectra for cross-verification of NMR peaks .

Q. What are the common synthetic routes for preparing (7S)-5,6,7,8-Tetrahydroindolizin-7-amine acetic acid, and how can reaction conditions be optimized for higher yield?

- Answer : Synthesis often involves asymmetric catalysis or chiral resolution to achieve the (7S) configuration. For example, analogous compounds like SR-58611A hydrochloride are synthesized via stereoselective alkylation of tetrahydroindolizine precursors under controlled pH (e.g., acetic acid buffers) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst systems : Amine/acetic acid combinations improve enantioselectivity, as shown in methylacrolein synthesis studies .

- Temperature control : Lower temperatures (0–25°C) reduce racemization .

Q. How can researchers assess the purity of (7S)-5,6,7,8-Tetrahydroindolizin-7-amine acetic acid, and what analytical thresholds are considered acceptable in pharmacological studies?

- Answer : Reverse-phase HPLC with UV detection (≥98% purity) is standard, using chiral columns to separate enantiomers. For example, SR-58611A hydrochloride is validated using C18 columns with mobile phases containing trifluoroacetic acid and acetonitrile . Acceptable thresholds depend on the application:

- Pharmacological assays : ≥98% purity to minimize off-target effects.

- Structural studies : ≥95% purity, with impurities characterized via LC-MS .

Advanced Research Questions

Q. How do reaction conditions such as solvent choice and catalyst selection influence the enantiomeric purity of (7S)-5,6,7,8-Tetrahydroindolizin-7-amine acetic acid, and what methodologies can resolve observed enantiomeric inconsistencies?

- Answer : Solvent polarity and catalyst acidity critically impact enantioselectivity. For example, acetic acid in diethylamine/acetic acid systems stabilizes transition states via hydrogen bonding, reducing byproduct formation . To resolve inconsistencies:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation.

- Kinetic resolution : Enzymatic methods (e.g., lipases) can enrich the desired (7S) enantiomer .

Q. In studies where (7S)-5,6,7,8-Tetrahydroindolizin-7-amine acetic acid exhibits contradictory biological activity data, what experimental variables should be scrutinized to reconcile these discrepancies?

- Answer : Key variables include:

- Purity and stereochemical integrity : Verify via HPLC and circular dichroism (CD) spectroscopy .

- Solubility and formulation : Acetic acid’s pH-dependent solubility may alter bioavailability; use buffered saline (pH 6–7) for in vitro assays .

- Receptor binding assays : Control for off-target interactions using competitive binding studies with structurally related amines (e.g., tetrahydroquinolin-8-amine derivatives) .

Q. What mechanistic insights explain the role of the acetic acid moiety in stabilizing transition states during the synthesis or catalytic cycles involving (7S)-5,6,7,8-Tetrahydroindolizin-7-amine acetic acid?

- Answer : Acetic acid acts as a Brønsted acid catalyst , protonating intermediates to lower activation energy. For example, in methylacrolein synthesis, acetic acid stabilizes enamine intermediates via hydrogen bonding, enhancing reaction rates and selectivity . Computational studies (DFT) can model proton transfer pathways to optimize catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.